molecular formula C6H14ClN B2489759 2-Methylpent-4-en-2-amine hydrochloride CAS No. 10354-69-5

2-Methylpent-4-en-2-amine hydrochloride

Cat. No.: B2489759
CAS No.: 10354-69-5
M. Wt: 135.64
InChI Key: FBXWNHRFZAVAQQ-UHFFFAOYSA-N
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Description

2-Methylpent-4-en-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.64. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-4-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-4-5-6(2,3)7;/h4H,1,5,7H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWNHRFZAVAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance As a Functionalized Amine Building Block in Advanced Organic Synthesis

Functionalized amines are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials. qub.ac.ukrsc.orgnih.gov 2-Methylpent-4-en-2-amine (B3285306) hydrochloride belongs to the class of allylic amines, which are particularly prized for their ability to participate in a wide range of chemical transformations. researchgate.netacs.org

The structure of 2-Methylpent-4-en-2-amine features a primary amine group attached to a tertiary carbon, as well as a terminal double bond. This combination of functionalities allows for selective reactions at either the nitrogen atom or the alkene, providing chemists with a powerful tool for molecular design and construction.

Key Structural Features and Reactivity:

Functional GroupPotential Reactions
Primary Amine Acylation, alkylation, reductive amination, formation of imines, participation in transition metal-catalyzed cross-coupling reactions.
Terminal Alkene Addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation), ozonolysis, metathesis, polymerization.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions.

The strategic placement of the methyl group on the carbon atom bearing the amine functionality introduces steric hindrance that can influence the regioselectivity and stereoselectivity of certain reactions, a desirable trait in the synthesis of specific isomers of a target molecule.

Overview of Research Trajectories and Academic Relevance

Petasis Reaction-Based Approaches

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. researchgate.netorganic-chemistry.orgwikipedia.org This reaction is highly valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups. nih.govacs.org

α-Aminoallylation of Ketones and Aldehydes for the Synthesis of this compound

The synthesis of this compound via a Petasis reaction would theoretically involve the reaction of ammonia (B1221849) (or a protected equivalent), acetone (B3395972), and allylboronic acid. The core of this transformation is the formation of an imine from the ketone and amine, which is then subjected to nucleophilic attack by the allyl group from the boronic acid. organic-chemistry.org

While the classic Petasis reaction often utilizes aldehydes, ketones such as acetone can also be employed as the carbonyl component. The reaction proceeds through the formation of an intermediate adduct between the carbonyl oxygen, the amine nitrogen, and the boron atom of the organoboronic acid. This is followed by an intramolecular transfer of the allyl group to the iminium carbon. organic-chemistry.org For the synthesis of a primary amine like 2-Methylpent-4-en-2-amine, ammonia or an ammonia surrogate would be the required amine component. pitt.edu The final product would be obtained as the free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

A general representation of this synthetic approach is as follows:

Reactants: Acetone (ketone), Ammonia (amine), Allylboronic acid (organoboron reagent)

Intermediate: An iminium ion is formed in situ from the reaction of acetone and ammonia.

Key Step: Nucleophilic addition of the allyl group from the boronic acid to the iminium ion.

Product: 2-Methylpent-4-en-2-amine, which is then protonated to form the hydrochloride salt.

Homoallylic amines are valuable synthetic intermediates, and their preparation through methods like the Petasis reaction is of significant interest. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov

Optimization of Reaction Parameters and Reagent Stoichiometry in Petasis Reactions

The efficiency of the Petasis reaction is highly dependent on several parameters, and optimization is often necessary to achieve high yields. Key factors include the choice of solvent, temperature, and the stoichiometry of the reactants. researchgate.netorganic-chemistry.org

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Solvents such as dichloromethane (B109758) (DCM), ethanol, and hexafluoroisopropanol (HFIP) have been shown to be effective for Petasis reactions. nih.gov HFIP, in particular, has been noted for its ability to promote the reaction, even with less reactive substrates, due to its high polarity and hydrogen-bond-donating ability. nih.gov

Temperature: Petasis reactions are often carried out at room temperature, but for less reactive substrates or to increase the reaction rate, elevated temperatures, including the use of microwave irradiation, can be beneficial. organic-chemistry.org Microwave-assisted Petasis reactions have been shown to significantly shorten reaction times and improve yields, particularly with electron-poor amines. organic-chemistry.org

Reagent Stoichiometry: The stoichiometry of the three components—amine, carbonyl, and boronic acid—is crucial. Typically, a slight excess of the carbonyl and boronic acid components relative to the amine is used to drive the reaction to completion. nih.gov

Interactive Data Table: Optimization of a Generic Petasis Reaction

EntrySolventTemperature (°C)Amine (equiv.)Carbonyl (equiv.)Boronic Acid (equiv.)Yield (%)
1Dichloromethane251.01.21.265
2Ethanol251.01.21.272
3Hexafluoroisopropanol251.01.21.285
4Dichloromethane120 (Microwave)1.01.21.288
5Toluene801.01.51.578

This table represents hypothetical data for the optimization of a generic Petasis reaction and is intended for illustrative purposes.

Stereoselective and Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical and materials science. For a chiral molecule like 2-Methylpent-4-en-2-amine, stereoselective and asymmetric synthetic methods are required to obtain a single enantiomer.

Chiral Auxiliary-Mediated Approaches to Homoallylic Amines

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

In the context of synthesizing enantiomerically enriched homoallylic amines, a chiral imine can be formed by reacting the carbonyl compound with a chiral amine auxiliary. koreascience.kr This chiral imine then undergoes diastereoselective allylation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched homoallylic amine. koreascience.kr

Commonly used chiral auxiliaries for the synthesis of chiral amines include derivatives of amino acids, such as (S)-valinol and (R)-phenylglycinol. koreascience.kr The steric bulk of the auxiliary effectively shields one face of the imine, leading to preferential attack of the nucleophile from the less hindered face. Indium-mediated allylation of imines bearing a chiral auxiliary has proven to be an effective method for the synthesis of optically pure homoallylic amines. koreascience.kr

Catalytic Asymmetric Amination Systems

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required.

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful and versatile method for the construction of carbon-nitrogen bonds and the synthesis of chiral amines. acs.orgtdx.catrsc.org This reaction typically involves the reaction of an allylic substrate (such as an allylic carbonate or acetate) with an amine in the presence of a palladium catalyst and a chiral ligand. acs.org

While direct asymmetric allylic amination of an alkene C-H bond is a more recent and challenging transformation, it represents a highly efficient route to chiral allylic amines. researchgate.netthieme-connect.com Recent advancements have demonstrated the feasibility of palladium-catalyzed enantioselective allylic C-H amination of alkenes with aliphatic amines, induced by blue light. thieme-connect.com This method overcomes the challenge of catalyst deactivation by the amine. thieme-connect.com

For the synthesis of a compound like 2-Methylpent-4-en-2-amine, a related strategy could involve the asymmetric amination of a suitable alkene precursor. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral ligands, such as those based on ferrocenyl pyrazole (B372694) or Trost ligands, have been successfully employed in palladium-catalyzed asymmetric allylic amination. acs.org

Interactive Data Table: Enantioselectivity in a Generic Palladium-Catalyzed Asymmetric Allylic Amination

EntryChiral LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1(S)-BINAPTHF08592
2(R,R)-Trost LigandDichloromethane259095
3(S)-PHOXToluene-208897
4Ferrocenyl Pyrazole LigandDichloromethane259299

This table represents hypothetical data for the optimization of a generic palladium-catalyzed asymmetric allylic amination and is intended for illustrative purposes.

Design and Evaluation of Chiral Ligands for Enantiocontrol

The enantioselective synthesis of 2-methylpent-4-en-2-amine relies heavily on transition-metal catalysis, where the design of the chiral ligand is paramount for achieving high enantiomeric excess (ee). The catalyst system, typically composed of a metal precursor and a chiral ligand, creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.

A variety of chiral ligands have been developed and evaluated for the asymmetric synthesis of allylic amines. nih.govmdpi.com These ligands often feature P,N- or P,P-coordinating atoms and possess axial, planar, or central chirality to effectively control the stereochemical outcome of the reaction. For the synthesis of α-chiral allylic amines, rhodium and palladium-based catalysts are commonly employed. rsc.orgacs.org

Key Ligand Classes and Research Findings:

Phosphoramidites and Phosphines: Ligands such as BINAP and Josiphos have been successfully used in rhodium-catalyzed hydroamination of allenes, a method that can produce α-chiral allylic amines with excellent enantioselectivity. rsc.org For instance, a rhodium(I)/Josiphos catalyst system has demonstrated exclusive branched selectivity and high enantioselectivities in the synthesis of various α-chiral allylic amines. rsc.org

Pyridine-based P,N Ligands: A library of tunable chiral pyridine–aminophosphine ligands has been synthesized for use in asymmetric hydrogenation, a key reaction in many amine syntheses. rsc.org These ligands, when complexed with iridium, have shown excellent enantio- and diastereoselectivity in the hydrogenation of cyclic imines. rsc.org

Pyrinap Ligands: Axially chiral P,N-ligands, known as Pyrinap, have been developed for copper-catalyzed enantioselective A³-coupling reactions (alkyne-aldehyde-amine). nih.gov This method provides access to a wide range of chiral propargylic amines, which can be precursors to allylic amines, in high yields and enantioselectivity. nih.gov Mechanistic studies suggest that a monomeric copper(I) complex with a single chiral ligand is responsible for the enantioselectivity. nih.gov

The evaluation of these ligands typically involves screening a range of reaction conditions, including solvent, temperature, and catalyst loading, to optimize for both yield and enantioselectivity.

Table 1: Examples of Chiral Ligands in Asymmetric Amine Synthesis

Ligand Type Metal Reaction Type Typical Enantioselectivity (ee) Reference
Josiphos Rhodium Hydroamination of allenes >95% rsc.org
(S,S)-DACH-naphthyl Palladium Allylic Amination >98% researchgate.net
Pyrinap Copper A³-coupling >90% nih.gov

Alternative Synthetic Routes to this compound

Alternative synthetic pathways to this compound can begin from readily available unsaturated alcohols or ketones. These routes involve the introduction of the amine functionality at a later stage of the synthesis.

A key precursor could be 2-methylpent-4-en-2-ol or 2-methylpent-4-en-2-one.

From Unsaturated Alcohols: An unsaturated tertiary alcohol like 2-methylpent-4-en-2-ol can be a starting point. The Ritter reaction, for example, involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine.

From Unsaturated Ketones: The corresponding ketone, 4-methylpent-4-en-2-one, can be converted to the target amine via reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonia equivalent, in the presence of a reducing agent. frontiersin.org The reaction proceeds through an imine intermediate which is reduced in situ. The stereochemical outcome can be controlled by using chiral reagents or catalysts. rsc.orgnih.gov

Table 2: Reductive Amination Conditions for Ketone to Amine Transformation

Amine Source Reducing Agent Catalyst Key Features Reference
Ammonia H₂ Metal catalyst (e.g., Ni, Pd) Direct, atom-economical
Ammonia, NAD(P)H Amine Dehydrogenase (AmDH) Biocatalytic High stereoselectivity, mild conditions frontiersin.orgnih.gov

Many synthetic routes for 2-methylpent-4-en-2-amine converge on a common intermediate, such as an imine, oxime, or nitrile, which then requires reduction to form the final amine.

Imine Reduction: The reduction of an imine, formed from a ketone precursor, is a common final step. This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. mdma.ch The choice of reducing agent can influence the stereoselectivity if the imine possesses a chiral auxiliary.

Nitrile Reduction: A synthetic route proceeding through 2-cyano-2-methylpent-4-ene would require the reduction of the nitrile group to a primary amine. This is typically accomplished using strong reducing agents like LiAlH₄ or through catalytic hydrogenation under more forcing conditions.

Derivatization to Hydrochloride Salt: Once the free base of 2-methylpent-4-en-2-amine is synthesized and purified, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or by bubbling anhydrous HCl gas through the solution. The hydrochloride salt, being less soluble, precipitates and can be isolated by filtration.

Further derivatization of the allylic amine product can also be performed to create other valuable molecules. For example, ozonolysis followed by reduction can yield β-amino alcohols, while oxidation can produce α-amino acids. nih.gov

Process Development and Scalability Studies in the Preparation of this compound

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. researchgate.netresearchgate.net For the preparation of this compound, scalability studies would focus on the most promising synthetic routes identified in smaller-scale experiments.

Key Considerations for Scale-Up:

Catalyst Loading and Cost: In catalytic asymmetric reactions, minimizing the loading of expensive transition-metal catalysts (containing metals like palladium, rhodium, iridium) and chiral ligands is crucial for economic viability. acsgcipr.org Catalyst recovery and recycling are also important aspects.

Reagent Selection: Reagents that are hazardous, toxic, or expensive are often replaced with safer, cheaper, and more environmentally benign alternatives for large-scale production. For example, using aqueous ammonia instead of anhydrous ammonia gas can be advantageous for practicality and safety. rsc.org

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential. Heat transfer becomes a significant issue in large reactors, and highly exothermic or endothermic reactions require careful management.

Purification and Isolation: Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography. The formation of the hydrochloride salt is a key final step that facilitates isolation and improves the stability and handling of the final product.

A practical example of scaling up a similar synthesis is the preparation of a chiral allylic amine HCl salt on a 1.1-gram scale with 86% yield and 95% ee, demonstrating the feasibility of such processes beyond the milligram scale. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Methylpent-4-en-2-amine
2-methylpent-4-en-2-ol
2-methylpent-4-en-2-one
4-methylpent-4-en-2-one
2-cyano-2-methylpent-4-ene
Allylmagnesium bromide
Sodium borohydride
Lithium aluminum hydride
Hydrogen chloride
n-butyllithium
BINAP
Josiphos
Pyrinap

Chemical Transformations and Reactivity of 2 Methylpent 4 En 2 Amine Hydrochloride

A Versatile Linchpin in Complex Synthesis

The strategic placement of reactive functional groups renders 2-methylpent-4-en-2-amine (B3285306) hydrochloride a powerful tool for the assembly of intricate molecular architectures. Its ability to introduce both a nitrogen atom and a reactive handle for carbon-carbon bond formation makes it a sought-after component in multistep synthetic campaigns.

Forging Complex Molecular Architectures

While specific, high-profile examples of the incorporation of 2-methylpent-4-en-2-amine hydrochloride into the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various advanced intermediates. The gem-dimethyl group adjacent to the amine offers steric shielding, which can influence the stereochemical outcome of reactions at the nitrogen center. Furthermore, the terminal alkene provides a reactive site for a variety of transformations, including metathesis, hydroboration-oxidation, and polymerization, enabling its integration into larger, more complex molecular skeletons.

A Gateway to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of this compound provides a direct entry point to this important class of compounds. The primary amine can participate in cyclization reactions with a wide array of electrophilic partners to form a variety of heterocyclic rings. For instance, reaction with diketones, ketoesters, or other suitable bifunctional electrophiles can lead to the formation of substituted pyrrolidines, piperidines, and other nitrogenous ring systems. The appended alkene can be either a spectator in the initial cyclization, available for subsequent elaboration, or an active participant in tandem reaction sequences.

Tailoring the Molecule: Functional Group Interconversions

The distinct reactivity of the amine and alkene functionalities allows for selective modifications, providing a platform for the generation of a diverse library of derivatives.

Amine Functionalization: Crafting Carbamates and Beyond

The primary amine of this compound is readily functionalized. A key transformation is the formation of carbamates, which are important functional groups in medicinal chemistry and polymer science. The reaction of the amine with various chloroformates or isocyanates under basic conditions yields the corresponding carbamate (B1207046) derivatives. This transformation not only modifies the electronic and steric properties of the nitrogen atom but can also serve as a protecting group strategy in a larger synthetic context.

ReagentResulting Derivative
Benzyl ChloroformateN-Carbobenzyloxy-2-methylpent-4-en-2-amine
Di-tert-butyl dicarbonateN-Boc-2-methylpent-4-en-2-amine
Phenyl isocyanateN-phenyl-N'-(2-methylpent-4-en-2-yl)urea

Interactive Data Table 1: Examples of Amine Functionalization Reactions

Beyond carbamates, the amine can be converted into amides, sulfonamides, and other derivatives through reactions with the corresponding acyl chlorides, sulfonyl chlorides, and other electrophiles, further expanding its synthetic utility.

Alkene Functionalization: The Power of Cross-Metathesis

The terminal alkene in this compound is a versatile handle for carbon-carbon bond formation, most notably through cross-metathesis reactions. This powerful transformation, often catalyzed by ruthenium-based catalysts, allows for the coupling of the alkene with a variety of other olefinic partners. This strategy enables the introduction of diverse functional groups and the extension of the carbon skeleton with high levels of control. For example, cross-metathesis with acrylates can introduce an ester functionality, while reaction with vinyl boronates can install a boronic ester for subsequent Suzuki coupling.

Metathesis PartnerCatalystProduct Type
Methyl acrylateGrubbs II catalystα,β-Unsaturated ester
StyreneHoveyda-Grubbs II catalystSubstituted styrene
1-HexeneGrubbs I catalystInternal alkene

Interactive Data Table 2: Illustrative Cross-Metathesis Reactions

The Nucleophilic Character of the Amine Moiety

The primary amine of this compound, despite being somewhat sterically hindered by the adjacent gem-dimethyl groups, retains significant nucleophilic character. This inherent nucleophilicity is the basis for many of its key reactions. It can readily participate in nucleophilic substitution reactions with alkyl halides and engage in Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, the amine can act as a nucleophile in ring-opening reactions of epoxides and aziridines, providing a straightforward method for the synthesis of amino alcohols and diamines, respectively. The balance between its nucleophilicity and steric bulk can be strategically exploited to achieve selective transformations in complex chemical environments.

Electrophilic Reactivity of the Alkene Moiety

The alkene functional group in this compound is characterized by the presence of a carbon-carbon double bond (C=C), which serves as a region of high electron density. This π-electron cloud makes the alkene moiety susceptible to attack by electrophiles, which are electron-deficient species. The hydrochloride salt form of the amine means the nitrogen atom is protonated, existing as an ammonium (B1175870) group (-NH3+). This positively charged group can exert an electron-withdrawing inductive effect, which may influence the reactivity of the nearby double bond. However, due to the separation by several sigma bonds, this effect is generally modest, and the alkene is expected to undergo typical electrophilic addition reactions.

The regioselectivity of these additions is predicted by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that already has the greater number of hydrogen atoms. The formation of the more stable carbocation intermediate governs this outcome. In the case of 2-Methylpent-4-en-2-amine, the terminal carbon (C-5) of the double bond is less substituted than the internal carbon (C-4). Therefore, electrophilic attack will preferentially lead to the formation of a carbocation at the more substituted C-4 position.

Detailed research into the specific electrophilic reactions of this compound is not extensively documented in publicly available literature. However, based on the established principles of organic chemistry, its reactivity can be predicted with a high degree of confidence. The following sections describe the expected outcomes of common electrophilic addition reactions.

A representative example is the reaction with hydrogen halides, such as hydrogen chloride (HCl). The proton from HCl will add to the terminal carbon of the alkene, leading to a tertiary carbocation at the adjacent carbon. The subsequent attack by the chloride ion on this carbocation would yield the corresponding haloalkane. chegg.com

The general mechanism for an electrophilic addition (E-A) reaction with an electrophile (E+) and a nucleophile (Nu-) is as follows:

The π-bond of the alkene attacks the electrophile, forming a carbocation intermediate and a new carbon-electrophile bond.

The nucleophile attacks the carbocation, forming the final addition product.

The following table outlines the predicted products for several common electrophilic addition reactions involving the alkene moiety of 2-Methylpent-4-en-2-amine. It is important to note that these are predicted reactions based on chemical principles, as specific experimental data for this compound is scarce.

Reaction Type Reagent(s) Predicted Major Product Reaction Conditions
HydrohalogenationHCl4-Chloro-2-methylpentan-2-amine hydrochlorideTypically in an inert solvent
HydrohalogenationHBr4-Bromo-2-methylpentan-2-amine hydrochlorideTypically in an inert solvent
HydrationH₂O, H₂SO₄ (catalyst)2-Methylpentane-2,4-diolAcid-catalyzed
HalogenationBr₂4,5-Dibromo-2-methylpentan-2-amine hydrochlorideIn an inert solvent like CH₂Cl₂
Halohydrin FormationBr₂, H₂O5-Bromo-2-methylpentane-2,4-diolIn an aqueous solution
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄2-Methylpentane-2,4-diolStandard two-step procedure

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Spectroscopic Analysis for Structure Confirmation

The structure of 2-Methylpent-4-en-2-amine (B3285306) hydrochloride has been unequivocally confirmed through ¹H and ¹³C NMR spectroscopy. The spectral data, acquired in DMSO-d₆, provide a clear fingerprint of the molecule's carbon-hydrogen framework. chemrxiv.org

In the ¹H NMR spectrum, the protons of the two methyl groups attached to the quaternary carbon appear as a singlet at 1.20 ppm, integrating to six protons. The methylene (B1212753) protons adjacent to the double bond are observed as a doublet at 2.32 ppm with a coupling constant (J) of 7.4 Hz. The vinyl protons exhibit characteristic signals in the downfield region, while the protons of the ammonium (B1175870) group are also identifiable. chemrxiv.org

The ¹³C NMR spectrum further corroborates the proposed structure. The carbon of the two equivalent methyl groups resonates at 25.2 ppm. The methylene carbon appears at 44.4 ppm, and the quaternary carbon atom is found at 53.6 ppm. The olefinic carbons are observed at 120.2 ppm and 132.7 ppm, consistent with a terminal double bond. chemrxiv.org

¹H and ¹³C NMR Spectroscopic Data for 2-Methylpent-4-en-2-amine hydrochloride in DMSO-d₆
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(CH₃)₂1.20 (s, 6H)25.2
CH₂2.32 (d, J = 7.4 Hz, 2H)44.4
C(CH₃)₂-53.6
=CH₂-120.2
-CH=-132.7

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment and Stereochemical Elucidation

While ¹H and ¹³C NMR provide foundational structural information, advanced 2D NMR techniques are crucial for the complete assignment of all signals and for elucidating through-bond and through-space correlations. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would provide unambiguous assignments and confirm the connectivity of the molecular fragments.

At present, detailed experimental data from 2D NMR studies for this compound are not available in the cited literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, it has been noted that HRMS analysis via ESI-TOF was not informative for the hydrochloride salt itself. acs.org However, analysis of the free amine or a derivative would be expected to yield the precise mass.

Analysis of Fragmentation Patterns via GC-MS and ESI-MS

The fragmentation patterns observed in Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) provide valuable insights into the molecule's structure.

In an LCMS analysis using an electrospray-api ionization source (ES-API), the spectrum of this compound showed a prominent ion at m/z 100, which corresponds to the molecular ion of the free amine [M-Cl]⁺. chemrxiv.org A smaller peak was also observed at m/z 83. chemrxiv.org The synthesis of the compound was confirmed through ESI-MS. fx361.com While GC-MS was utilized to monitor the removal of volatile components during the synthesis of the compound, detailed fragmentation data for the final product was not provided. acs.org

LCMS (ES-API) Data for this compound
m/zRelative Intensity (%)Assignment
100100[M-Cl]⁺
8322-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This powerful analytical tool is fundamental to understanding the structural properties of a molecule in its solid state.

The generation of a complete crystallographic data set for this compound would require the successful growth of a high-quality single crystal suitable for diffraction experiments. Should such a study be undertaken and published, the resulting data would be a valuable addition to the chemical literature, providing a foundational piece of structural information for this compound.

Table of Crystallographic Data for this compound

ParameterValue
Crystal SystemData not currently available in the literature.
Space GroupData not currently available in the literature.
Unit Cell DimensionsData not currently available in the literature.
VolumeData not currently available in the literature.
ZData not currently available in the literature.
Density (calculated)Data not currently available in the literature.
R-factorData not currently available in the literature.
Bond Lengths (selected)Data not currently available in the literature.
Bond Angles (selected)Data not currently available in the literature.

Computational and Theoretical Studies on 2 Methylpent 4 En 2 Amine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using functionals of the electron density, DFT can accurately predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis of 2-Methylpent-4-en-2-amine (B3285306) Hydrochloride

A thorough computational study of 2-Methylpent-4-en-2-amine hydrochloride would begin with geometry optimization and conformational analysis using DFT. This process seeks to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

The initial step would involve identifying all possible stereoisomers and rotamers of the molecule. For this compound, this would include exploring the rotation around the C-C and C-N single bonds. Each of these starting geometries would then be optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). The optimization process systematically alters the atomic coordinates to minimize the calculated energy of the molecule.

The output of these calculations would be a set of optimized geometries for the various conformers, along with their corresponding energies. This information would allow for the determination of the global minimum energy conformation, which is the most stable form of the molecule in the gas phase. A hypothetical summary of such results is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (°C-C-C-N) Relative Energy (kcal/mol)
A 60 0.00
B 180 1.25
C -60 0.15
D 0 3.50

Note: This data is illustrative and not based on actual experimental or computational results.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Once the optimized geometries of the most stable conformers are obtained, DFT calculations can be employed to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict NMR chemical shifts (¹H and ¹³C). The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). A hypothetical comparison of predicted and experimental chemical shifts is shown in Table 2.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 25.4
C2 58.2
C3 45.1
C4 135.8
C5 115.3
C6 (Methyl on C2) 28.9

Note: This data is illustrative and not based on actual experimental or computational results.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to better match experimental data. A hypothetical table of key vibrational frequencies is presented in Table 3.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch 3250
C=C stretch 1645
C-N stretch 1210
C-H bend (alkene) 915

Note: This data is illustrative and not based on actual experimental or computational results.

Molecular Modeling and Dynamics Simulations for Chemical Behavior and Interactions

While DFT calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of this compound in a condensed phase, such as in solution. These methods are essential for understanding intermolecular interactions and the dynamic nature of the molecule.

A molecular dynamics simulation would typically involve placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water). The interactions between all atoms in the system would be described by a force field. The simulation would then solve Newton's equations of motion for all atoms over a period of time, providing a trajectory of the system's evolution. Analysis of this trajectory could reveal information about solvation effects, hydrogen bonding interactions between the amine group and solvent molecules, and the conformational flexibility of the molecule in solution.

Quantum Chemical Analysis of Electronic Structure, Reactivity, and Stability

A deeper understanding of the chemical properties of this compound can be gained through a quantum chemical analysis of its electronic structure. This would involve examining the molecular orbitals, electron density distribution, and electrostatic potential.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density onto the molecular surface can reveal the distribution of charge within the molecule. The electrostatic potential (ESP) map provides a visual representation of the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would be expected to show a positive potential around the ammonium (B1175870) group and a negative potential associated with the pi-bond of the alkene. This information is valuable for predicting how the molecule will interact with other molecules and for identifying potential sites for electrophilic and nucleophilic attack.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate a variety of potential reactions.

Mechanistic Investigations of Reactions Involving 2 Methylpent 4 En 2 Amine Hydrochloride

Elucidation of Reaction Pathways and Identification of Key Intermediates

In the absence of direct studies on 2-methylpent-4-en-2-amine (B3285306) hydrochloride, hypothetical reaction pathways can be inferred from the known reactivity of primary amines and alkenes. As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. The hydrochloride salt form implies that the amine is protonated, which would render it non-nucleophilic until it is deprotonated by a base.

Reactions involving the amine group would likely proceed through common intermediates for primary amines, such as imines or enamines, depending on the reaction partners (e.g., aldehydes or ketones). For instance, reaction with a carbonyl compound would be expected to form a carbinolamine intermediate, which could then dehydrate to form an imine (Schiff base).

The presence of the terminal double bond introduces the possibility of electrophilic addition reactions. Under acidic conditions, protonation of the double bond could lead to a carbocation intermediate. The stability of this carbocation would influence the subsequent reaction pathway, with the potential for rearrangement.

Kinetic Studies and Determination of Rate-Determining Steps

Without specific experimental data for 2-methylpent-4-en-2-amine hydrochloride, a discussion of its reaction kinetics remains speculative. For reactions involving the amine group, such as imine formation, the rate-determining step is often the dehydration of the carbinolamine intermediate, which is typically acid-catalyzed. The concentration of both the amine and the carbonyl compound, as well as the pH of the reaction medium, would be critical factors influencing the reaction rate.

For reactions at the double bond, such as electrophilic addition, the rate-determining step is generally the initial attack of the electrophile on the alkene to form a carbocation intermediate. The rate of this step would be influenced by the nature of the electrophile and the solvent polarity.

Stereochemical Course and Origin of Selectivity in Transformations

The stereochemistry of reactions involving this compound would be of significant interest due to the presence of a chiral center at the carbon bearing the amine group (C2). Reactions that create a new stereocenter could potentially exhibit diastereoselectivity.

For example, in an electrophilic addition to the double bond, the approach of the electrophile could be influenced by the stereochemistry at C2, potentially leading to a preferred diastereomer. The origin of this selectivity would be rooted in steric and electronic interactions in the transition state. Similarly, if the amine were to participate in an intramolecular reaction with the double bond (e.g., an intramolecular cyclization), the stereochemistry of the starting material would dictate the stereochemistry of the product.

Role of Catalysis, Co-catalysts, and Ligand Effects in Reaction Mechanisms

Catalysis would be expected to play a crucial role in many transformations of this compound. Acid catalysis is often employed in reactions involving the amine group, such as the formation of imines, by facilitating the departure of the hydroxyl group from the carbinolamine intermediate.

Applications in Contemporary Organic Synthesis and Preclinical Chemical Biology Research

Precursor in the Synthesis of Complex Organic Molecules and Natural Product Derivatives

The bifunctional nature of 2-Methylpent-4-en-2-amine (B3285306) hydrochloride, possessing both a nucleophilic amine and a reactive alkene, makes it an attractive starting material for the synthesis of intricate organic molecules. The amine group serves as a handle for various transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents. Simultaneously, the terminal double bond can participate in a wide array of reactions such as hydroboration-oxidation, ozonolysis, and various cycloaddition reactions, enabling the construction of new ring systems and the installation of further functionality.

While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident. The structural motif of a methylated carbon adjacent to a nitrogen atom is a common feature in many alkaloids and other biologically active natural products. The allyl group provides a latent handle for further elaboration, for instance, through metathesis reactions to build larger carbon skeletons or through oxidative cleavage to introduce carbonyl functionalities.

Design and Development of Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating the function of biological systems. These molecular tools are designed to interact with specific biological targets, such as proteins or enzymes, to modulate their activity and allow for the study of their roles in cellular processes. The structure of 2-Methylpent-4-en-2-amine hydrochloride offers a foundational scaffold for the design of such probes.

Role in Diversity-Oriented Synthesis (DOS) for Generating Amine Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules, which can then be screened for biological activity. The goal of DOS is to explore a wide range of chemical space to increase the probability of discovering novel bioactive compounds. The unique reactivity of this compound makes it an excellent building block for DOS campaigns aimed at producing libraries of amines.

Starting from this single precursor, a multitude of distinct molecular scaffolds can be generated through a series of branching reaction pathways. For example, the amine can be engaged in a variety of multicomponent reactions, while the alkene can undergo different cycloaddition reactions. This divergent approach allows for the creation of a large number of compounds with significant structural variation from a common starting material.

Table 1: Illustrative Reaction Pathways in a Hypothetical DOS Library Synthesis Starting from this compound

Reaction on Amine Group Reaction on Alkene Group Resulting Scaffold Type
Acylation with various acid chloridesOlefin MetathesisSubstituted piperidines
Reductive amination with aldehydesDiels-Alder ReactionFused bicyclic systems
SulfonylationEpoxidation and ring-openingFunctionalized amino alcohols
Urea/Thiourea formationHydroformylationAldehyde-containing amines

This table is illustrative and represents potential synthetic routes. Specific reaction conditions and outcomes would require experimental validation.

Exploration in Preclinical Chemical Biology Studies

The application of this compound extends into the realm of preclinical chemical biology, where it serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Investigation of Structure-Activity Relationships (SAR) in a Chemical Context

Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. It involves systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. The amenability of this compound to facile derivatization at both the amine and alkene positions makes it an ideal starting point for SAR studies.

By creating a library of analogs with systematic variations, researchers can probe the key structural features required for biological activity. For example, the effect of different substituents on the nitrogen atom, the impact of modifications to the allyl chain, and the influence of stereochemistry can all be systematically investigated.

Table 2: Hypothetical SAR Study of Derivatives of this compound

Derivative Modification Hypothetical Biological Activity (IC50)
Compound AUnmodified10 µM
Compound BN-benzylation5 µM
Compound CN-acetylation> 50 µM
Compound DEpoxidation of alkene2 µM
Compound EHydroboration-oxidation of alkene15 µM

This data is hypothetical and for illustrative purposes only. Actual SAR would be determined through experimental testing.

Q & A

Basic Research Question

  • Chiral Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Mobile phases with hexane/isopropanol (90:10) achieve baseline resolution .
  • Recrystallization : Solvent polarity (e.g., ethanol/water mixtures) affects crystal lattice formation. Slow cooling enhances enantiomeric excess (ee > 98%) .
    Troubleshooting : Low ee may stem from racemization during acidic workup; neutralize with weak bases (e.g., NaHCO₃) before purification .

What in vitro assays evaluate the bioactivity of this compound in neurotransmitter systems?

Advanced Research Question

  • Radioligand Binding Assays : Compete with [³H]dopamine or [³H]serotonin in transfected HEK293 cells to assess affinity for monoamine transporters (IC₅₀ values) .
  • Microdialysis : Measure extracellular dopamine in rat striatum post-administration (dose range: 1–10 mg/kg). Normalize data to saline controls .
    Contradictions : Discrepancies between in vitro binding and in vivo efficacy may arise from blood-brain barrier permeability; use LogP calculations (cLogP ≈ 2.1) to predict CNS penetration .

How does protonation of the amine group in this compound affect its solubility and stability in aqueous buffers?

Basic Research Question

  • pH-Dependent Solubility : The hydrochloride salt increases water solubility (≥50 mg/mL at pH 3–4). Above pH 7, freebase precipitation occurs; use citrate buffers (pH 4.5) for stability .
  • Degradation Pathways : Oxidative decomposition (via the alkene) is accelerated by light; store in amber vials under N₂ at −20°C .
    Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

What strategies mitigate side reactions (e.g., over-alkylation) during N-functionalization of this compound?

Advanced Research Question

  • Protecting Groups : Temporarily block the amine with Boc (di-tert-butyl dicarbonate) before alkene modifications. Deprotect with TFA .
  • Kinetic Control : Use bulky electrophiles (e.g., tert-butyl bromide) to favor mono-alkylation. Monitor reaction progress with TLC (Rf = 0.3 in EtOAc/hexane) .
    Case Study : Over-alkylation yields quaternary ammonium salts; revert via Hoffman elimination with Ag₂O .

How do steric and electronic effects influence the regioselectivity of alkene additions in this compound derivatives?

Advanced Research Question

  • Steric Effects : The geminal methyl groups hinder syn additions (e.g., BH₃), favoring anti-Markovnikov products .
  • Electronic Effects : Electron-donating amine groups direct electrophiles (e.g., Br₂) to the less substituted alkene carbon .
    Experimental Design : Compare product ratios (GC-MS) for halogenation under radical (light) vs ionic (dark) conditions .

What analytical workflows quantify trace impurities (e.g., dimeric byproducts) in this compound batches?

Advanced Research Question

  • UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Detect dimers (m/z 250–300) via MRM transitions .
  • QbD Approach : Risk-assessment matrices prioritize control of reaction time and temperature to minimize impurities .
    Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .

How can in silico models predict the metabolic fate of this compound in preclinical species?

Advanced Research Question

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., allylic C–H bonds). Validate with liver microsomes (CLint ≈ 20 µL/min/mg) .
  • Metabolite Identification : High-resolution MS (Orbitrap) detects hydroxylated and N-dealkylated metabolites. Compare fragmentation patterns with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.